8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
Description
8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (C₁₃H₂₀N₆O₃; molecular weight 308.34 g/mol) is a purine-dione derivative characterized by:
- Position 3: A methyl group.
- Position 8: An amino group, enhancing reactivity and interaction with biological targets . This compound’s structure positions it as a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C12H18N6O3 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
8-amino-3-methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
InChI |
InChI=1S/C12H18N6O3/c1-16-9-8(10(19)15-12(16)20)18(11(13)14-9)3-2-17-4-6-21-7-5-17/h2-7H2,1H3,(H2,13,14)(H,15,19,20) |
InChI Key |
ONLFEODDTLRUAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Amination: Introduction of the amino group at the 8-position using reagents such as ammonia or amines under specific conditions.
Alkylation: The methyl group is introduced at the 3-position through alkylation reactions using methylating agents like methyl iodide.
Morpholinoethyl Substitution: The 7-position is functionalized with a 2-morpholinoethyl group through nucleophilic substitution reactions.
Final Purification: The compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Intercalating with DNA/RNA: Affecting gene expression or replication processes.
Comparison with Similar Compounds
Substituent Effects at Position 7 and 8
Key Research Findings
Position 8 Modifications: Substitutions at position 8 (e.g., amino, triazolylmethoxy) significantly alter bioactivity. For example, replacing caffeine’s methyl group with a triazolylmethoxy moiety (3j) abolishes CNS effects while retaining analgesia .
Morpholinoethyl Advantage: The morpholino group enhances water solubility and metabolic stability compared to alkyl or aryl substituents, as seen in the target compound and linagliptin .
Biological Activity
8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, notable for its complex structure that includes an amino group, a methyl group, and a morpholinoethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in drug development targeting various biological pathways.
- Molecular Formula : C12H18N6O3
- Molecular Weight : 294.31 g/mol
- CAS Number : 1370596-47-6
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may interact with kinases or phosphatases, altering their activity and influencing cellular signaling cascades.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, thereby modulating physiological responses. This characteristic is particularly relevant in the context of therapeutic agents targeting neurotransmitter systems.
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties against various cancer cell lines, indicating its potential as an anti-cancer agent.
The mechanism of action for this compound involves binding to specific molecular targets, which can lead to significant alterations in biochemical pathways. The morpholinoethyl group enhances binding affinity and specificity compared to other purines like caffeine or theophylline.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Caffeine | Methylxanthine derivative | Known stimulant effects |
| Theophylline | Methylxanthine derivative | Used in respiratory medicine |
| Adenine | Fundamental nucleotide component | Essential for DNA/RNA structure |
| 8-Amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | Contains phenylpropyl group | Distinct hydrophobic interactions |
The unique substitution pattern of this compound differentiates it from similar compounds by enhancing its binding properties and biological activity.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines. The IC50 values obtained were comparable to established chemotherapeutic agents.
- Mechanistic Studies : Mechanistic investigations revealed that the compound's inhibition of enzyme activity was dose-dependent and reversible, suggesting potential for therapeutic use with manageable side effects.
- Pharmacokinetic Profiling : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, supporting further development as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
